![molecular formula C22H30O8 B14656128 (E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol CAS No. 53710-66-0](/img/structure/B14656128.png)
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol is a complex organic molecule with potential applications in various fields of science and industry. This compound features a combination of carboxyethenyl and hydroxyethoxy functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol involves multiple steps, typically starting with the preparation of the individual functional groups followed by their combination through specific reaction conditions. One common method involves the use of Friedel-Crafts acylation to introduce the carboxyethenyl group, followed by esterification to attach the hydroxyethoxy group. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of automated synthesis and high-throughput screening can further optimize the production process, ensuring consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyethenyl group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted ethers , depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol exerts its effects involves interactions with various molecular targets and pathways. The carboxyethenyl group can interact with enzymes and receptors , modulating their activity. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(methylamino)phenyl]prop-2-enoic acid
- [4-(2-carboxyethenyl)phenyl]-trimethylazanium
- Cyclopropanecarboxylic acid
Uniqueness
Compared to similar compounds, 3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
53710-66-0 |
|---|---|
Molekularformel |
C22H30O8 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H10O4.C10H20O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-8H,(H,13,14)(H,15,16);9-12H,1-8H2/b7-5+,8-6+; |
InChI-Schlüssel |
XDIOGRIJHMREOD-PUFOULASSA-N |
Isomerische SMILES |
C1C(CCC(C1)OCCO)OCCO.C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O |
Kanonische SMILES |
C1CC(CCC1OCCO)OCCO.C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
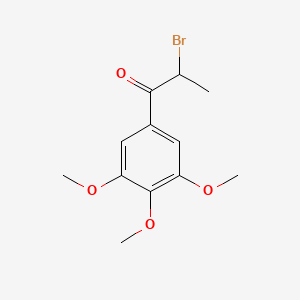
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)

![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
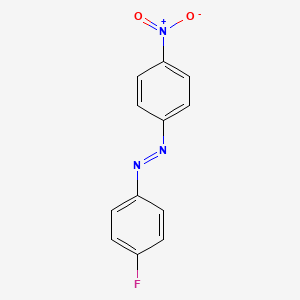

![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
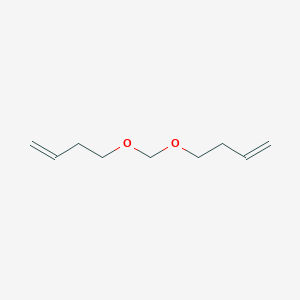
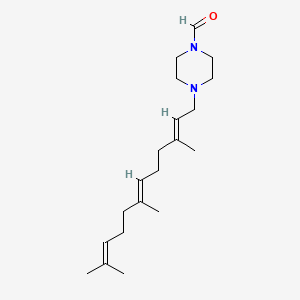
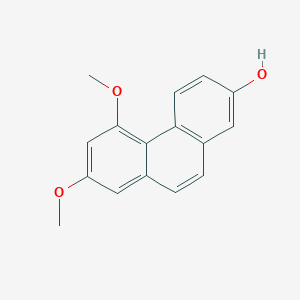

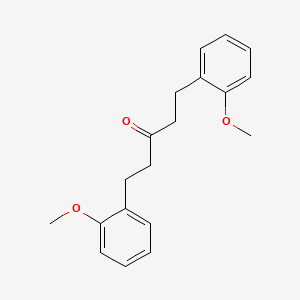
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
